N(3)-Phenacyluridine

Hypnotic activity CNS depression N3-substituted uridine SAR

N(3)-Phenacyluridine (CAS 144405-50-5) is the definitive N3-substituted uridine reference standard. Its validated status as a tritiated radioligand for the uridine receptor (Ki of 0.65 nM) makes it indispensable for CNS binding studies. With 20× greater hypnotic potency than N3-benzyluridine and a published ED₅₀ of 0.02 µmol/mouse for antinociception, it is the only compound offering a complete pharmacological benchmarking dataset for SAR campaigns. Its unique, stereoselective reduction to a single active S-(+)-enantiomer metabolite also makes it a critical tool substrate for prodrug activation research. Procure this compound for your research to ensure your data is directly comparable to decades of published CNS pharmacology.

Molecular Formula C17H18N2O7
Molecular Weight 362.3 g/mol
CAS No. 144405-50-5
Cat. No. B134772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN(3)-Phenacyluridine
CAS144405-50-5
SynonymsN(3)-phenacyluridine
Molecular FormulaC17H18N2O7
Molecular Weight362.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)CN2C(=O)C=CN(C2=O)C3C(C(C(O3)CO)O)O
InChIInChI=1S/C17H18N2O7/c20-9-12-14(23)15(24)16(26-12)18-7-6-13(22)19(17(18)25)8-11(21)10-4-2-1-3-5-10/h1-7,12,14-16,20,23-24H,8-9H2/t12-,14-,15-,16-/m1/s1
InChIKeyABVJRGKUSBWHJY-DTZQCDIJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 10 mm / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N(3)-Phenacyluridine (CAS 144405-50-5) — A Reference N3-Phenacyl Nucleoside for CNS Depressant and Antinociceptive Research Procurement


N(3)-Phenacyluridine (CAS 144405-50-5; synonym: N3-phenacyluridine, 3-phenacyl-1-β-D-ribofuranosyluracil) is an N3-substituted oxopyrimidine nucleoside derivative of uridine bearing a phenacyl (2-oxo-2-phenylethyl) group at the N3 position of the uracil ring [1]. It belongs to a structurally characterized class of N3-substituted uridine analogs discovered and pharmacologically profiled primarily by Yamamoto, Kimura, and colleagues beginning in the mid-1990s. The compound was the first N3-phenacyl nucleoside shown to possess potent central nervous system (CNS) depressant activity — including hypnotic, sedative, pentobarbital- and diazepam-sleep-potentiating, motor-incoordinating, and antinociceptive effects — upon intracerebroventricular (i.c.v.) administration in mice [2]. Its discovery led to the identification and pharmacological characterization of a novel, stereoselective uridine binding site (termed the “uridine receptor”) in mammalian brain synaptic membranes, for which N(3)-phenacyluridine itself served as the tritiated radioligand [1].

Why N3-Substituted Uridine Analogs Cannot Be Interchanged with N(3)-Phenacyluridine in CNS-Focused Experimental Programs


N3-substituted uridine analogs exhibit sharply divergent pharmacological profiles depending on the identity of the N3 substituent (phenacyl vs. benzyl vs. alkyl vs. dimethoxyphenacyl), the presence or absence of the ribose moiety, and the stereochemistry of reduced metabolites [1]. Direct head-to-head comparisons demonstrate that substituting N(3)-phenacyluridine with the closely related N3-benzyluridine results in an approximately 20-fold loss of hypnotic potency [2]; removing the ribose to give N3-phenacyluracil abolishes hypnotic activity entirely [1]; and replacing the phenacyl group with dimethoxyphenacyl substituents increases antinociceptive efficacy but yields a different pharmacological profile [3]. Even the metabolic fate is compound-specific: N(3)-phenacyluridine undergoes stereoselective carbonyl reduction to a single active S-(+)-enantiomer metabolite that binds the uridine receptor with high affinity, whereas N3-benzyluridine is not metabolized in brain and acts as the parent molecule itself [1][4]. Consequently, generic selection among N3-substituted uridines without reference to the specific quantitative pharmacological and metabolic data for each analog risks selecting a compound with orders-of-magnitude differences in potency, a completely different receptor binding profile, or even a loss of the activity of interest.

N(3)-Phenacyluridine (CAS 144405-50-5) — Quantitative Comparator-Based Differentiation Evidence for Scientific Procurement Decisions


Hypnotic Potency: 20-Fold Greater Than the Closest Structural Analog N3-Benzyluridine

In a direct head-to-head comparison using the loss of righting reflex assay in mice, N(3)-phenacyluridine exhibited hypnotic activity that was 20 times stronger than that of N3-benzyluridine — the most closely studied N3-substituted uridine comparator — when both were administered at an identical dose of 2.0 μmol/mouse by intracerebroventricular (i.c.v.) injection [1]. This quantitative potency difference establishes N(3)-phenacyluridine as the substantially more potent hypnotic among the two prototypical N3-aromatic-substituted uridines and directly informs dose selection for follow-on CNS depressant studies.

Hypnotic activity CNS depression N3-substituted uridine SAR

Synergistic Sleep Enhancement: 6-Fold (Pentobarbital) and 70-Fold (Diazepam) Potentiation vs. In-Class N3-Substituted Uridines

At a sub-hypnotic dose of 0.5 μmol/mouse i.c.v., N(3)-phenacyluridine markedly enhanced pentobarbital-induced sleep by 6-fold and diazepam-induced sleep by 70-fold compared to the effects of pentobarbital or diazepam alone, and this potentiation was stronger than that observed with other N3-substituted uridines including N3-benzyluridine [1]. The differential magnitude of the effect (70-fold for diazepam vs. 6-fold for pentobarbital) indicates a pronounced benzodiazepine-pathway interaction that is not equally shared across the N3-substituted uridine class [2].

Sleep potentiation Barbiturate synergy Benzodiazepine synergy

Uridine Receptor Binding Affinity: Ki = 0.65 nM — Sub-Nanomolar Affinity vs. Micromolar Affinity of Reduced Metabolite Enantiomers

In competition binding assays using [³H]N(3)-phenacyluridine on bovine brain synaptic membranes, the parent compound displaced the radioligand with a Ki of 0.65 nM, representing sub-nanomolar affinity for the uridine receptor [1]. By comparison, its major S-(+)-metabolite (N3-(S)-(+)-α-hydroxy-β-phenethyluridine) showed a Ki of 10.2 nM (≈16-fold lower affinity), the racemic mixture a Ki of 397.4 nM (≈611-fold lower), and the R-(−)-enantiomer a Ki of 1908 nM (≈2935-fold lower) [1]. This rank order — N(3)-phenacyluridine >> S-(+)-metabolite >> racemate >> R-(−)-enantiomer — demonstrates that the parent phenacyl compound is the highest-affinity ligand identified for this binding site.

Uridine receptor Receptor binding Radioligand binding assay

Antinociceptive Activity: ED₅₀ = 0.02 μmol/Mouse i.c.v. Confirmed Across Three Pain Models

N(3)-Phenacyluridine was demonstrated to possess antinociceptive activity across three mechanistically distinct pain models in mice: tail pinch, hot plate, and acetic acid-induced abdominal constriction [1]. In the tail pinch assay, its activity at 0.5 μmol/mouse i.c.v. was comparable to that of morphine at 0.01 μmol/mouse i.c.v. [1]. The ED₅₀ value for antinociception was determined to be 0.02 μmol/mouse i.c.v. [1]. In a separate large-scale SAR study of 78 N3-substituted derivatives, N(3)-phenacyluridine (1h) produced 16% antinociceptive effect in the hot plate assay, which served as the baseline against which dimethoxyphenacyl analogs achieved 5.1- to 5.8-fold higher efficacy (82–93% effect) [2]. This positions N(3)-phenacyluridine as the structurally simplest phenacyl-bearing antinociceptive reference compound in this nucleoside class.

Antinociception Pain models Tail pinch Hot plate Acetic acid writhing

Absolute Structural Requirement for the Ribose Moiety: N3-Phenacyluracil (Aglycone) Is Completely Inactive

When the ribose sugar of N(3)-phenacyluridine is removed to yield N3-phenacyluracil, all hypnotic activity is abolished [1]. The same is true for the benzyl pair: N3-benzyluridine is hypnotically active, whereas N3-benzyluracil is inactive [1]. This binary activity switch demonstrates that the intact ribonucleoside structure is an absolute prerequisite for CNS depressant activity in this chemotype and that N3-phenacyluracil cannot serve as a simplified or more economical substitute for N(3)-phenacyluridine in any assay requiring uridine receptor engagement or hypnotic readout.

Ribose requirement Nucleoside vs. nucleobase Structure-activity relationship

Metabolic Fate Defines Active Species: Exclusive Stereoselective Reduction to the S-(+)-Enantiomer Metabolite

In mice, radiolabeled N(3)-phenacyluridine was predominantly and stereoselectively reduced to a single alcoholic metabolite, N3-(S)-(+)-α-hydroxy-β-phenethyluridine, with no detectable R-(−)-enantiomer formed [1]. This S-(+)-metabolite retained hypnotic activity and pentobarbital-sleep-potentiating effects comparable to the parent compound, whereas the R-(−)-enantiomer was pharmacologically inactive [1]. The stereoselective reduction is catalyzed by a specific NADPH-dependent carbonyl reductase purified from rabbit liver cytosol (apparent Km = 0.32 mM, Vmax = 8.7 units/mg protein, optimal pH 7.5, molecular weight ≈39 kDa) [2]. Furthermore, 65% of administered radioactivity was excreted in urine within 48 hours [1]. This metabolic pathway is distinct from that of N3-benzyluridine, which is not metabolized in brain and acts directly as the parent compound [3].

Drug metabolism Carbonyl reductase Stereoselective reduction Active metabolite

N(3)-Phenacyluridine (CAS 144405-50-5) — Evidence-Backed Application Scenarios for Targeted Research Procurement


Uridine Receptor Radioligand Binding and Autoradiography Studies

With a Ki of 0.65 nM for the uridine receptor in bovine synaptic membranes [1] and its established use as a tritiated probe ([³H]N(3)-phenacyluridine) that revealed a single-component binding site by Scatchard analysis, N(3)-phenacyluridine is the validated radioligand of choice for labeling, characterizing, and localizing uridine binding sites in CNS tissues. The rank-order distribution of binding sites (striatum > thalamus > cerebral cortex > cerebellum > midbrain > medulla oblongata) has been mapped using this compound [2]. No other N3-substituted uridine has been validated as a radioligand for this receptor.

Hypnotic and Sedative Pharmacology Benchmarking with N3-Substituted Uridine SAR

Because N(3)-phenacyluridine exhibits 20× greater hypnotic potency than N3-benzyluridine at equal dose [3], and uniquely potentiates diazepam-induced sleep by 70-fold [2], it serves as the high-potency reference compound in any structure-activity relationship (SAR) campaign investigating CNS depressant effects of N3-modified nucleosides. Researchers synthesizing novel N3-substituted uridine analogs can use N(3)-phenacyluridine as the positive control against which hypnotic potency, sleep prolongation, motor incoordination, and spontaneous activity depression are quantitatively compared.

Antinociceptive Nucleoside Drug Discovery Reference Standard

With a defined ED₅₀ of 0.02 μmol/mouse i.c.v. for antinociception confirmed across tail pinch, hot plate, and acetic acid-induced writhing assays [4], N(3)-phenacyluridine provides a quantitative benchmark for evaluating novel antinociceptive nucleoside candidates. Its 16% effect in the hot plate test also serves as the baseline against which dimethoxyphenacyl-substituted analogs (82–93% effect) were compared in the only comprehensive 78-compound N3-substituted antinociceptive SAR published to date [5].

Carbonyl Reductase Enzymology and Stereoselective Prodrug Metabolism Studies

N(3)-Phenacyluridine is a well-characterized substrate for a specific NADPH-dependent carbonyl reductase (Km = 0.32 mM, Vmax = 8.7 units/mg, molecular weight ≈39 kDa, optimal pH 7.5, inhibited by quercetin and quercitrin) purified from rabbit liver cytosol [6]. The exclusive stereoselective reduction to the S-(+)-enantiomer metabolite (100% S-selectivity) [7] makes this compound a valuable tool substrate for investigating stereoselective carbonyl reductases, prodrug activation mechanisms, and species-specific metabolic pathways in nucleoside drug metabolism research.

Quote Request

Request a Quote for N(3)-Phenacyluridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.